1-(2-chlorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide
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Overview
Description
1-(2-chlorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a morpholinoethyl group
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often require specific reaction conditions such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the final product.
Chemical Reactions Analysis
1-(2-chlorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-chlorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved in these effects are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-(2-chlorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide can be compared with other similar compounds, such as:
1-(2-chlorophenyl)-3-(3-methoxyphenyl)urea: This compound has a similar structure but lacks the morpholinoethyl group.
1-(2-chlorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)acetamide: This compound has an acetamide group instead of a methanesulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S/c1-26-18-7-4-6-16(13-18)20(23-9-11-27-12-10-23)14-22-28(24,25)15-17-5-2-3-8-19(17)21/h2-8,13,20,22H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIMIDNRXUOCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)CC2=CC=CC=C2Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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